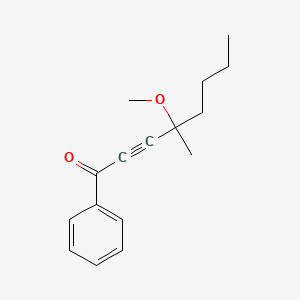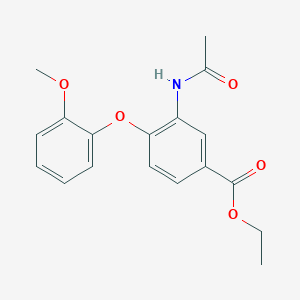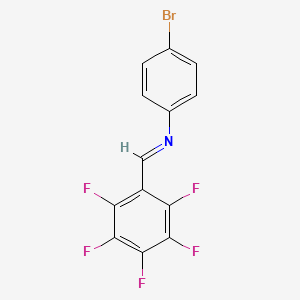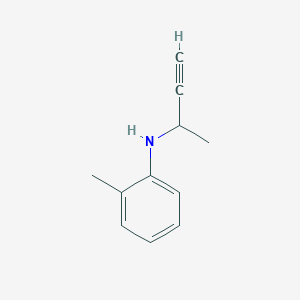
1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene is a fluorinated organic compound with the molecular formula C6H8F4O. This compound is characterized by the presence of a tetrafluoroethoxy group attached to a butene backbone. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which include high thermal stability, resistance to oxidation, and low reactivity with many other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene typically involves the reaction of 1,1,2,2-tetrafluoroethanol with but-2-enyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the tetrafluoroethanol acts as a nucleophile, displacing the halide group from the but-2-enyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding butane derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines (R-NH2), thiols (R-SH)
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Butane derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its unique chemical properties.
Medicine: Studied for its potential use in drug delivery systems, where the fluorinated group can enhance the stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials that require high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene involves its interaction with various molecular targets and pathways. The fluorinated group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially altering their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon with similar thermal stability and chemical resistance.
(1,1,2,2-Tetrafluoroethoxy)benzene: Another fluorinated compound with a similar structure but different reactivity due to the presence of a benzene ring.
Uniqueness
1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene is unique due to its combination of a butene backbone with a tetrafluoroethoxy group. This structure imparts specific chemical properties, such as high thermal stability and resistance to oxidation, making it suitable for various specialized applications in research and industry.
Propriétés
| 83168-72-3 | |
Formule moléculaire |
C6H8F4O |
Poids moléculaire |
172.12 g/mol |
Nom IUPAC |
1-(1,1,2,2-tetrafluoroethoxy)but-2-ene |
InChI |
InChI=1S/C6H8F4O/c1-2-3-4-11-6(9,10)5(7)8/h2-3,5H,4H2,1H3 |
Clé InChI |
WKNHCCJDXDAADN-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




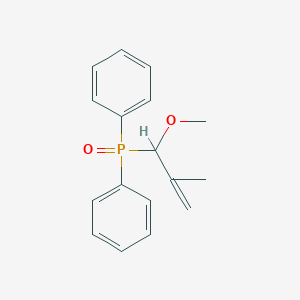
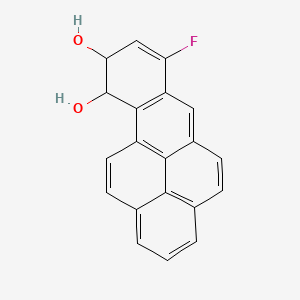
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
